n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine
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Overview
Description
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine is a synthetic organic compound characterized by the presence of a trifluorobutoxy group attached to a benzoyl moiety, which is further linked to a glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine typically involves the reaction of 4-(4,4,4-trifluorobutoxy)benzoic acid with glycine. The reaction is carried out under basic conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The trifluorobutoxy group can be oxidized under strong oxidative conditions.
Reduction: The benzoyl moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluorobutoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoyl moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,4-Trifluorobutoxy)benzoic acid
- 4,4,4-Trifluorobutyric acid
- 4,4,4-Trifluorobutoxybenzene
Uniqueness
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine is unique due to the presence of both a trifluorobutoxy group and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
921623-32-7 |
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Molecular Formula |
C13H14F3NO4 |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
2-[[4-(4,4,4-trifluorobutoxy)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)6-1-7-21-10-4-2-9(3-5-10)12(20)17-8-11(18)19/h2-5H,1,6-8H2,(H,17,20)(H,18,19) |
InChI Key |
RYWVDYSFKFNDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)OCCCC(F)(F)F |
Origin of Product |
United States |
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